8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Catalog No.
S686053
CAS No.
71368-80-4
M.F
C17H13BrN4
M. Wt
353.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a...

CAS Number

71368-80-4

Product Name

8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

IUPAC Name

8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Molecular Formula

C17H13BrN4

Molecular Weight

353.2 g/mol

InChI

InChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3

InChI Key

KCEIOBKDDQAYCM-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4
  • Pharmacological Effects


    Some research has been conducted on Bromazolam's interaction with GABA receptors, which are responsible for calming brain activity. A World Health Organization (WHO) report details a study where Bromazolam showed similar binding affinity to these receptors as Diazepam, a common benzodiazepine medication [].

  • Toxicology and Detection

    Research has focused on identifying Bromazolam in toxicology samples and its potential role in overdoses. Studies by the National Institutes of Health and the Center for Forensic Science Research and Education (CFSRE) have documented Bromazolam's presence in blood and postmortem samples, often alongside opioids like Fentanyl [].

8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is a synthetic compound belonging to the class of triazolo-benzodiazepines. It is structurally related to alprazolam, differing primarily by the substitution of a bromine atom for chlorine at the 8-position of the benzodiazepine ring. Its molecular formula is C17H13BrN4C_{17}H_{13}BrN_{4} with a molecular weight of approximately 353.22 g/mol. The compound features a triazole ring fused to a benzodiazepine structure, which enhances its pharmacological properties and binding affinity at specific receptors in the central nervous system .

  • Bromazolam acts as a non-subtype selective agonist at the benzodiazepine site of GABA (gamma-aminobutyric acid) type A receptors in the central nervous system.
  • This potentiates the action of GABA, the major inhibitory neurotransmitter, leading to anxiolytic (anti-anxiety), sedative, and muscle relaxant effects.
  • Bromazolam is not approved for medical use due to safety concerns. Risks include:
    • Dependence and withdrawal: Similar to other benzodiazepines, bromazolam can lead to both psychological and physical dependence with regular use. Abrupt cessation can cause withdrawal symptoms like anxiety, insomnia, and seizures [].
    • Respiratory depression: At high doses, bromazolam can suppress breathing, potentially leading to coma or death, especially when combined with other central nervous system depressants [].
    • Increased risk of overdose: The potency of bromazolam and its presence in unregulated street drugs raise concerns about accidental overdoses, particularly when combined with other substances [].

The chemical behavior of 8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is characterized by its ability to undergo various metabolic transformations. Key reactions include:

  • Hydroxylation: This process leads to the formation of monohydroxylated metabolites such as 4-hydroxylated and α-hydroxy derivatives.
  • Glucuronidation: Following hydroxylation, phase II metabolites like α-hydroxy glucuronide and N-glucuronide are produced .

These metabolic pathways are crucial for understanding the pharmacokinetics and potential toxicity of the compound.

8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine exhibits significant biological activity through its interaction with the γ-aminobutyric acid type A (GABA_A) receptor complex. It acts as a positive allosteric modulator, enhancing GABAergic transmission. The binding affinities have been reported at various receptor subtypes with notable values:

  • α1 subunit: Ki=2.8K_i=2.8 nM
  • α2 subunit: Ki=0.69K_i=0.69 nM
  • α5 subunit: Ki=0.62K_i=0.62 nM .

These interactions suggest potential anxiolytic and sedative properties similar to other benzodiazepines.

The synthesis of 8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine typically involves several steps:

  • Formation of Benzodiazepine Precursor: Starting with 2-amino-5-bromobenzophenone, which undergoes acylation with chloroacetyl chloride.
  • Nucleophilic Substitution: The resulting bromoacetamide reacts with ammonium hydroxide to yield a substituted benzodiazepine.
  • Cyclization: An intramolecular reaction leads to the formation of the triazole ring via treatment with acetohydrazide.

This multi-step synthesis requires careful control of reaction conditions and purification processes to obtain the desired compound in high yield .

The primary applications of 8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine are in research settings focused on neuropharmacology and psychopharmacology. Its structural similarity to clinically used benzodiazepines makes it a candidate for studying anxiety disorders and sleep-related issues. Additionally, it may serve as a reference compound in pharmacological studies aimed at developing new anxiolytic agents .

8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine shares structural similarities with several other compounds in the benzodiazepine family:

Compound NameStructural FeaturesUnique Aspects
AlprazolamChlorine at position 8Widely used anxiolytic
FlubromazepamFluorine at position 2Increased potency compared to alprazolam
PyrazolamPyridinyl group instead of phenylDistinct pharmacological profile
BromazolamSimilar structure but lacks phenyl substitutionLess studied than alprazolam

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

352.03236 g/mol

Monoisotopic Mass

352.03236 g/mol

Heavy Atom Count

22

UNII

YMC9OT97Z1

Wikipedia

Bromazolam

Dates

Modify: 2023-08-15
1. Manchester KR, Lomas EC, Waters L, Dempsey FC, Maskell PD (January 2018). "The emergence of new psychoactive substance (NPS) benzodiazepines: A review". Drug Testing and Analysis. 10 (1): 37–53. doi:10.1002/dta.2211. PMID 28471096.
2. "Europol 2016 Annual Report on the implementation of Council Decision 2005/387/JHA. EMCDDA" (PDF). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and European Union Agency for Law Enforcement Cooperation (Europol). 2017.
3. Waters L, Manchester KR, Maskell PD, Haegeman C, Haider S (May 2018). "The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines" (PDF). Science & Justice. 58 (3): 219–225. doi:10.1016/j.scijus.2017.12.004. PMID 29685303.
4. Zawilska JB, Wojcieszak J (July 2019). "An expanding world of new psychoactive substances-designer benzodiazepines". Neurotoxicology. 73: 8–16. doi:10.1016/j.neuro.2019.02.015. PMID 30802466.
5. Clayton T, Poe MM, Rallapalli S, Biawat P, Savić MM, Rowlett JK, Gallos G, Emala CW, Kaczorowski CC, Stafford DC, Arnold LA, Cook JM (2015). "A Review of the Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model". International Journal of Medicinal Chemistry. 2015: 430248. doi:10.1155/2015/430248. PMC 4657098. PMID 26682068.

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